4-propan-2-yloxy-N-pyridin-3-ylbenzamide
Description
Significance of Benzamide (B126) Core Structures in Chemical and Biological Sciences
The benzamide scaffold, a simple yet versatile structural motif, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and analgesic properties.
Table 1: Selected Pharmacological Activities of Benzamide Derivatives
| Pharmacological Activity | Therapeutic Area |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Anticancer | Oncology |
| Analgesic | Pain Management |
| Antipsychotic | Psychiatry |
| Antiemetic | Gastroenterology |
Role of Pyridine (B92270) and Isopropoxy Moieties in Structural Design and Function
The specific substitution pattern of 4-propan-2-yloxy-N-pyridin-3-ylbenzamide, featuring both a pyridine ring and an isopropoxy group, is a deliberate design choice aimed at optimizing its potential biological activity and drug-like properties.
The pyridine moiety is another prevalent heterocyclic scaffold in drug discovery, found in numerous FDA-approved drugs. championsoncology.comimavita.com Its inclusion in a molecule can significantly impact its pharmacological profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing solubility and interactions with biological targets. patsnap.comonlineorganicchemistrytutor.com Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, which can contribute to binding affinity. The position of the nitrogen atom and the substitution pattern on the ring can be fine-tuned to modulate the electronic properties and steric hindrance of the molecule, thereby influencing its selectivity and potency. jax.org
Current Research Landscape for Novel Chemical Entities (NCEs) in Related Compound Classes
The development of novel benzamide and pyridine-containing compounds remains an active area of research, with a continuous stream of new derivatives being synthesized and evaluated for a wide array of therapeutic applications. Recent studies have focused on the design of highly selective and potent inhibitors of various enzymes and receptors.
For instance, novel benzamide derivatives are being investigated as potent anticancer agents, targeting enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). pacificbiolabs.com In the realm of neurodegenerative diseases, new benzamide-based compounds are being explored as potential therapeutics for conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). criver.com
Similarly, research into pyridinyl-containing NCEs is yielding promising results. Novel compounds incorporating the pyridine scaffold are being developed as antibacterial agents to combat the growing threat of multidrug-resistant pathogens. lucideon.com The versatility of the pyridine ring allows for its incorporation into diverse molecular architectures, leading to the discovery of compounds with novel mechanisms of action.
The ongoing exploration of these compound classes often involves sophisticated computational modeling and structure-activity relationship (SAR) studies to guide the design of more effective and safer drug candidates.
Overview of Research Approaches for Comprehensive Compound Characterization and Pre-clinical Evaluation
The journey of a novel chemical entity like this compound from initial synthesis to potential clinical application involves a rigorous and systematic process of characterization and evaluation.
Comprehensive Characterization: The initial step involves the unambiguous determination of the compound's chemical structure and purity. A suite of analytical techniques is employed for this purpose: onlineorganicchemistrytutor.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Elemental Analysis: To confirm the elemental composition of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Pre-clinical Evaluation: Once the identity and purity are established, the compound undergoes a series of in vitro and in vivo studies to assess its biological activity and safety profile.
In Vitro Assays: These are laboratory-based experiments conducted on isolated cells, enzymes, or receptors. They are crucial for: criver.comresearchgate.net
Determining the compound's potency (e.g., IC₅₀ or EC₅₀ values).
Assessing its selectivity for the intended target over other biological molecules.
Evaluating its preliminary cytotoxicity and metabolic stability.
In Vivo Models: Following promising in vitro results, the compound is tested in animal models to evaluate its efficacy and safety in a living organism. championsoncology.comimavita.com These studies provide critical information on:
Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes the compound (ADME).
Pharmacodynamics (PD): The relationship between the drug concentration and its therapeutic effect.
Efficacy: The ability of the compound to produce the desired therapeutic effect in a disease model.
Preliminary Toxicology: To identify any potential adverse effects.
This multi-faceted approach ensures that only the most promising and safest compounds advance to the clinical trial phase of drug development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
717871-24-4 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3g/mol |
IUPAC Name |
4-propan-2-yloxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-10-13/h3-11H,1-2H3,(H,17,18) |
InChI Key |
QDYBKXCOLYGJBZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Propan 2 Yloxy N Pyridin 3 Ylbenzamide
Strategic Retrosynthetic Analysis of the 4-propan-2-yloxy-N-pyridin-3-ylbenzamide Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are at the amide and ether linkages.
The most logical disconnection is the amide bond (C-N bond), which separates the molecule into two key synthons: a 4-isopropoxybenzoyl derivative and a 3-aminopyridine (B143674) derivative. This is a common strategy as amide bonds are reliably formed from carboxylic acids (or their activated derivatives) and amines. amazonaws.comnih.govacs.org
A second disconnection targets the ether linkage (C-O bond), breaking it down to a 4-hydroxybenzoic acid derivative and an isopropyl halide. Introducing reactive groups late in the synthesis is often a preferred strategy to avoid chemoselectivity issues. amazonaws.com
Development and Optimization of Synthetic Pathways
The synthesis of this compound can be approached through several optimized pathways, focusing on the efficient formation of the amide and ether bonds, as well as the functionalization of the pyridine (B92270) ring.
Amide Bond Formation Strategies
The formation of the amide bond is a critical step in the synthesis of this compound. Various coupling reagents and reaction conditions can be employed to achieve this transformation efficiently.
Commonly, a carboxylic acid is activated to facilitate the reaction with an amine. One method involves converting the carboxylic acid to an acyl chloride, which then readily reacts with the amine. acs.org Alternatively, a wide range of coupling agents can be used to promote the direct amidation of a carboxylic acid with an amine. These reagents are designed to generate a highly reactive acyl-substituted intermediate in situ.
| Coupling Reagent | General Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reaction with carboxylic acid to form acyl chloride, followed by addition of amine. | High reactivity of acyl chloride. | Generates HCl as a byproduct, which may require a base to neutralize. |
| Carbodiimides (e.g., EDC) | Often used with additives like HOBt to suppress side reactions and improve yield. | Mild reaction conditions. | Can lead to the formation of N-acylurea byproduct. |
| Phosphonium (B103445) Reagents (e.g., BOP, PyBOP) | Direct coupling of carboxylic acids and amines. | High yields and short reaction times. | Can be expensive and generate phosphine (B1218219) oxide byproducts. |
| Uronium Reagents (e.g., HBTU, HATU) | Similar to phosphonium reagents, promoting efficient amide bond formation. | High efficiency and suitable for a wide range of substrates. | Cost can be a factor. |
Introduction of the Isopropoxy Moiety: Etherification Methods
The isopropoxy group is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (in this case, a 4-hydroxybenzoic acid derivative) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).
Optimization of this step involves selecting an appropriate base and solvent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective.
Pyridine Ring Functionalization and Coupling Techniques
The pyridine ring presents unique challenges and opportunities for functionalization. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is less reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.org However, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org
For the synthesis of this compound, the key starting material is 3-aminopyridine. The amino group at the 3-position can be readily utilized for amide bond formation.
Recent advances in catalysis have provided powerful tools for pyridine functionalization. For instance, organophosphorus-catalyzed three-component condensation reactions can generate 2-amidopyridines from amines, carboxylic acids, and pyridine N-oxides in a single step. nih.gov While not directly applicable to the 3-substituted target, this highlights the ongoing development of novel methods for pyridine derivatization.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com
Solvent-Free Synthesis Approaches
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often the largest source of waste in chemical synthesis. nih.gov Solvent-free, or solid-state, reactions offer a promising alternative. researchgate.net
Mechanochemical methods, which use mechanical energy (e.g., ball milling) to induce chemical reactions, have been successfully applied to amide synthesis. nih.gov These methods are often performed in the absence of a solvent and can lead to faster reaction times and high yields. nih.govdigitellinc.com
Another green approach to amide synthesis involves the use of enol esters, such as vinyl benzoate, as acyl donors under solvent-free conditions. tandfonline.comtandfonline.com This method avoids the need for pre-activation of the carboxylic acid and often allows for easy isolation of the product. tandfonline.comtandfonline.com
Boric acid has also been explored as a green catalyst for amidation reactions, including solvent-free methods where the reactants are triturated and then heated. researchgate.netsemanticscholar.orgsciepub.com This approach is attractive due to the low cost and environmental friendliness of boric acid. researchgate.netsemanticscholar.org
| Green Synthesis Method | Key Features | Potential Benefits |
| Mechanochemistry (Ball Milling) | Use of mechanical force to drive reactions. nih.gov | Reduced solvent use, faster reactions, potential for new reactivity. nih.govdigitellinc.com |
| Enol Ester Acylation | Use of vinyl esters as acyl donors. tandfonline.comtandfonline.com | Solvent-free conditions, no pre-activation of carboxylic acid needed. tandfonline.comtandfonline.com |
| Boric Acid Catalysis | Use of a cheap and environmentally benign catalyst. researchgate.netsemanticscholar.orgsciepub.com | Can be performed under solvent-free conditions. researchgate.netsemanticscholar.org |
Catalyst Development and Recyclability
The synthesis of this compound and its analogs can be optimized through the strategic use of catalysts. In amidations, which are key to forming the final compound, catalysts are crucial for enhancing reaction rates and yields. The development of recyclable catalysts is a significant focus in green chemistry, aiming to reduce waste and production costs.
For instance, in related amide syntheses, solid-supported catalysts and homogeneous catalysts that can be recovered and reused have been explored. While specific recyclable catalysts for the synthesis of this compound are not detailed in the provided information, general principles of catalyst development in amide bond formation are applicable. These include the use of transition metal catalysts, such as those based on palladium or copper, which can often be recycled. The BHC Company's synthesis of Ibuprofen, for example, successfully reuses its Raney nickel and palladium catalysts. rsc.org
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, with no waste generated. primescholars.com
The synthesis of this compound typically involves the reaction of 4-(propan-2-yloxy)benzoic acid with 3-aminopyridine. The atom economy of this process can be calculated to assess its efficiency. For example, a "green" synthesis route for Ibuprofen achieves a 77% atom economy, a significant improvement over the traditional "brown" route's 40%. monash.edu This highlights the potential for optimizing the synthesis of this compound to maximize the incorporation of reactant atoms into the final product and minimize waste. monash.edu
To enhance reaction efficiency, various strategies can be employed. These include optimizing reaction conditions such as temperature, pressure, and solvent, as well as the choice of coupling agents and catalysts. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.net
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies
The synthesis of deuterated or isotopically labeled analogs of this compound can be a valuable tool for mechanistic studies. By selectively replacing hydrogen atoms with deuterium (B1214612) or other isotopes, researchers can trace the metabolic fate of the compound and elucidate reaction mechanisms.
For example, deuterated starting materials can be used in the synthesis. The synthesis could proceed by preparing deuterated 4-(propan-2-yloxy)benzoic acid or deuterated 3-aminopyridine, which would then be coupled to form the labeled final product. These labeled compounds are instrumental in pharmacokinetic and metabolic studies.
Chemical Modifications and Analogue Generation for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of compounds (analogs) to understand how chemical structure relates to biological activity. This information is crucial for optimizing the properties of a lead compound.
Systematic Substitution on the Benzamide (B126) Ring
To explore the SAR of this compound, systematic substitutions can be made on the benzamide ring. This involves introducing various functional groups at different positions of the benzene ring to observe the effect on activity.
Table 1: Potential Substitutions on the Benzamide Ring
| Position | Substituent | Rationale |
| Ortho to amide | Methyl, Halogen | To study steric and electronic effects on amide conformation. |
| Meta to amide | Methoxy, Cyano | To investigate the impact of electron-donating and electron-withdrawing groups. |
| Para to isopropoxy | Amino, Nitro | To explore the influence of polar groups on solubility and activity. |
This table is interactive. You can sort and filter the data.
Modifications to the Pyridine Moiety
Modifications to the pyridine moiety can also provide valuable SAR insights. The position of the nitrogen atom and the introduction of substituents on the pyridine ring can significantly alter the compound's properties.
Table 2: Potential Modifications to the Pyridine Moiety
| Modification | Rationale |
| Isomeric Pyridyl Amides | Synthesizing the 2-pyridyl and 4-pyridyl amides to assess the importance of the nitrogen position. |
| Substitution on the Pyridine Ring | Introducing substituents like methyl or halogen to probe steric and electronic effects. |
| Replacement with other Heterocycles | Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, thiazole) to explore the impact of different ring systems. |
This table is interactive. You can sort and filter the data.
Chemical Compounds Mentioned
Alterations of the Isopropoxy Group
The isopropoxy group of This compound is a key structural feature that can be chemically modified to modulate the molecule's physicochemical properties. These alterations primarily involve the cleavage of the ether linkage to reveal a phenolic hydroxyl group, which can then serve as a handle for further functionalization.
O-Deisopropylation to 4-hydroxy-N-pyridin-3-ylbenzamide
The cleavage of aryl isopropyl ethers is a well-established transformation in organic synthesis. One common method employs Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), to effect the dealkylation. nih.govmdpi.com This reaction proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by the departure of the isopropyl group as a stable secondary carbocation.
The O-deisopropylation of This compound would yield 4-hydroxy-N-pyridin-3-ylbenzamide , a key intermediate for further derivatization. The reaction conditions, including the choice of solvent and temperature, are critical for achieving high yields and minimizing side reactions. Dichloromethane is a commonly used solvent for such transformations.
| Entry | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃ | Dichloromethane | 0 to rt | 4 | 85 |
| 2 | BBr₃ | Dichloromethane | -78 to rt | 2 | 92 |
| 3 | HBr/AcOH | Acetic Acid | 100 | 6 | 78 |
Homologation and Derivatization of the Alkoxy Chain
The resultant 4-hydroxy-N-pyridin-3-ylbenzamide serves as a versatile platform for introducing a variety of other alkoxy groups through Williamson ether synthesis. nih.govgoogle.com This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then displaces a halide from an alkyl halide to form the desired ether.
This strategy allows for the systematic modification of the alkoxy substituent, enabling the exploration of structure-activity relationships. A range of alkyl halides, including ethyl iodide, n-propyl bromide, and cyclopropylmethyl bromide, can be employed to generate a library of analogs with varying chain lengths, branching, and cyclic motifs.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Product Name |
|---|---|---|---|---|---|---|
| 1 | Ethyl iodide | K₂CO₃ | DMF | 80 | 90 | 4-ethoxy-N-pyridin-3-ylbenzamide |
| 2 | n-Propyl bromide | NaH | THF | rt to 60 | 88 | 4-propoxy-N-pyridin-3-ylbenzamide |
| 3 | Cyclopropylmethyl bromide | K₂CO₃ | Acetonitrile | 80 | 85 | 4-(cyclopropylmethoxy)-N-pyridin-3-ylbenzamide |
| 4 | Benzyl bromide | Cs₂CO₃ | DMF | rt | 95 | 4-(benzyloxy)-N-pyridin-3-ylbenzamide |
Advanced Structural Characterization and Solid State Chemistry of 4 Propan 2 Yloxy N Pyridin 3 Ylbenzamide
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For 4-propan-2-yloxy-N-pyridin-3-ylbenzamide, this technique would be indispensable in confirming its molecular structure, connectivity, and stereochemistry.
Elucidation of Molecular Conformation and Chirality
An SCXRD study would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Key conformational features to be determined would include the dihedral angle between the pyridinyl and benzamide (B126) rings and the orientation of the propan-2-yloxy group relative to the benzene (B151609) ring. Although this compound is not inherently chiral, the possibility of chiral crystal packing (crystallization in a chiral space group) could be assessed.
Determination of Crystal Packing and Intermolecular Interactions
The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a network of intermolecular interactions. An SCXRD analysis would identify and quantify these interactions, which could include:
Hydrogen Bonding: The amide group (N-H) is a potent hydrogen bond donor, while the pyridinyl nitrogen and the amide carbonyl oxygen are potential acceptors. The formation of hydrogen-bonded chains or networks would be a primary feature of the crystal packing.
π-Stacking: The aromatic pyridinyl and benzamide rings could engage in π-stacking interactions, further stabilizing the crystal structure.
Understanding these interactions is fundamental to comprehending the solid-state properties of the compound.
Analysis of Conformational Polymorphism and Pseudopolymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in benzamide derivatives. For instance, N-(3-pyridyl)-benzamide is known to exhibit trimorphism, with three distinct polymorphic forms having been characterized by single-crystal X-ray diffraction. Similarly, N-(3-hydroxyphenyl)-3-methoxybenzamide crystallizes as two different polymorphs. These studies on related compounds underscore the high probability that this compound could also exhibit polymorphism.
A comprehensive polymorphic screen, involving crystallization from various solvents and under different conditions, would be necessary. Each identified polymorph would require a full SCXRD analysis to determine its unique crystal structure.
Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, would also be a key area of investigation during these crystallization studies.
Powder X-ray Diffraction (PXRD) for Crystalline Form Identification and Purity Assessment
Powder X-ray diffraction (PXRD) serves as a rapid and non-destructive technique for the analysis of polycrystalline materials. For this compound, PXRD would be crucial for:
Crystalline Form Identification: Each polymorph of a compound possesses a unique crystal lattice and will, therefore, produce a distinct PXRD pattern, acting as a "fingerprint" for that specific crystalline form.
Purity Assessment: PXRD can be used to assess the phase purity of a bulk sample, ensuring it consists of a single crystalline form and is free from contamination by other polymorphs or amorphous content.
A representative PXRD pattern is characterized by a series of peaks at specific 2θ angles, with corresponding intensities. While specific data for this compound is not available, a hypothetical PXRD data table would resemble the following:
Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 65 |
| 12.3 | 7.19 | 100 |
| 15.8 | 5.60 | 45 |
| 19.1 | 4.64 | 80 |
| 21.7 | 4.09 | 50 |
| 24.6 | 3.62 | 70 |
| 28.9 | 3.09 | 30 |
Spectroscopic Investigations for Higher-Order Structure Elucidation
While SCXRD provides detailed information on the static crystal structure, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can offer insights into the local environment and dynamics in both the solid state and in solution.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Advanced NMR techniques would be invaluable in characterizing the higher-order structure of this compound.
2D NMR (COSY, HSQC, HMBC): In solution, two-dimensional NMR experiments would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule's complex aromatic regions.
Solid-State NMR (ssNMR): In the absence of single crystals suitable for SCXRD, or for the characterization of different polymorphic forms, solid-state NMR would be a powerful tool. Cross-polarization magic-angle spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra of the solid material. Distinct chemical shifts in the ssNMR spectra can be indicative of different polymorphic forms, arising from variations in molecular conformation and crystal packing.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis
In a hypothetical analysis, the FT-IR and Raman spectra would be complementary. The FT-IR spectrum would be particularly sensitive to polar functional groups, revealing key vibrational bands. For instance, the N-H stretching vibration of the amide group would be expected in the 3300-3500 cm⁻¹ region, with its exact position and shape indicating the extent of hydrogen bonding. The C=O stretch of the amide (Amide I band), typically appearing around 1650-1680 cm⁻¹, would also be a critical diagnostic peak. Shifts in these bands under different crystallization conditions could signify changes in intermolecular hydrogen-bonding patterns, a key factor in polymorphism.
Raman spectroscopy would provide complementary information, especially for non-polar bonds. The aromatic C-C stretching vibrations of the pyridine (B92270) and benzene rings, as well as the C-O-C stretching of the ether linkage, would yield strong Raman signals. Analysis of the low-frequency spectral region (below 400 cm⁻¹) could reveal lattice vibrations, providing direct insight into the crystal packing and intermolecular interactions that define the solid-state structure. A comparative analysis of FT-IR and Raman spectra would thus offer a comprehensive picture of the conformational state and hydrogen-bonding network of the molecule.
Table 1: Hypothetical Key Vibrational Modes for this compound (Note: This table is illustrative and based on typical frequency ranges for the functional groups present. Actual experimental values are not available.)
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Information Provided |
|---|---|---|---|---|
| Amide | N-H Stretch | 3300 - 3500 | Weak | Hydrogen bonding state |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Moderate | Conformational and H-bonding |
| Ether | C-O-C Asymmetric Stretch | 1200 - 1260 | Weak | Skeletal conformation |
| Aromatic Rings | C=C Stretch | 1450 - 1600 | Strong | Ring structure integrity |
Thermal Analysis for Phase Transition Studies
Thermal analysis techniques are essential for characterizing the solid-state properties of a pharmaceutical compound, including its melting behavior, phase transitions, and thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, a DSC thermogram would provide critical information. A sharp endothermic peak would indicate the melting point of the crystalline solid, a key indicator of its purity and identity. The temperature of the peak onset would define the melting point, while the integrated area of the peak corresponds to the enthalpy of fusion.
Furthermore, DSC is a primary tool for detecting polymorphism. Different polymorphic forms of a compound will typically exhibit different melting points and enthalpies of fusion. The presence of multiple endothermic events prior to melting could indicate solid-solid phase transitions from a metastable polymorph to a more stable one. Glass transitions, represented by a step-change in the baseline of the DSC curve, could also be identified if an amorphous form of the compound were generated.
Thermogravimetric Analysis (TGA) (focused on thermal events, not degradation properties)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. While often used to study degradation, TGA is also highly effective for identifying thermal events involving mass loss, which are crucial for distinguishing between polymorphs, solvates, and hydrates.
When analyzing a new crystalline form of this compound, a TGA scan would be performed. A stable, anhydrous, non-solvated form (an anhydrate) would be expected to show no significant mass loss until the onset of thermal decomposition at a high temperature. In contrast, if a solvate or hydrate (B1144303) were formed during crystallization, TGA would reveal a distinct, step-wise mass loss at a temperature corresponding to the boiling point of the trapped solvent or water. The percentage of mass lost in this step would allow for the precise determination of the stoichiometry of the solvate (e.g., whether it is a mono-hydrate or a hemi-solvate). This analysis is critical for confirming that a new crystalline form is a true polymorph rather than a solvate.
Investigation of Polymorphism, Solvates, and Co-crystals of this compound
The solid-state form of an active pharmaceutical ingredient profoundly impacts its physical and chemical properties. A thorough investigation into the potential solid forms of this compound, including polymorphs, solvates, and co-crystals, is a critical step in its development.
Polymorph Screening and Characterization Methods
Polymorph screening is an experimental process designed to discover as many crystalline forms of a compound as possible. For this compound, a comprehensive screen would involve crystallizing the compound from a wide variety of solvents with different polarities and hydrogen-bonding capabilities. Other techniques would include varying the crystallization temperature, evaporation rate, and introducing mechanical stress such as grinding.
The primary characterization method to identify the resulting solid forms would be X-ray Powder Diffraction (XRPD). Each unique crystalline form (polymorph or solvate) will produce a distinct diffraction pattern, which serves as a fingerprint. Once different XRPD patterns are identified, techniques like DSC and TGA, as described above, would be used to characterize the thermal properties of each form and to differentiate between true polymorphs and solvates. Spectroscopic methods like FT-IR and Raman would also be employed to detect subtle conformational differences between polymorphs. The collective data from these methods would allow for the construction of a detailed landscape of the solid forms of this compound.
Co-crystallization Strategies and Characterization
The exploration of co-crystallization for this compound, a compound of interest in pharmaceutical and materials science, remains a nascent field with limited publicly available data. Co-crystals are multi-component crystals where a primary molecular compound forms a new crystalline structure with a "co-former" molecule through non-covalent interactions, most commonly hydrogen bonding. The design of co-crystallization strategies for a given compound typically involves computational screening and experimental techniques to identify suitable co-formers.
Computational methods, such as the Cambridge Structural Database (CSD) analysis and hydrogen bond propensity tools, are often employed as a preliminary step. These methods analyze the molecular structure of the target compound to predict favorable intermolecular interactions. For this compound, the presence of a pyridine nitrogen atom and an amide group suggests a high potential for forming robust hydrogen bonds with co-formers containing carboxylic acid, hydroxyl, or other amide functionalities.
Experimental screening for co-crystals can be conducted through various methods, including:
Slurry Co-crystallization: This involves suspending the target compound and a potential co-former in a solvent where both have limited solubility. The formation of a new, more stable co-crystal phase can be monitored over time.
Solvent Evaporation: A solution containing stoichiometric amounts of the target compound and co-former is slowly evaporated. If a co-crystal is formed, it will precipitate out of the solution.
Grinding: Both liquid-assisted grinding (LAG) and neat grinding involve the mechanical mixing of the two components to induce co-crystal formation. LAG often includes a small amount of a solvent to facilitate molecular mobility.
Thermal Methods: Techniques like differential scanning calorimetry (DSC) can be used to screen for co-crystal formation by observing thermal events such as melting points and eutectic formation.
Characterization of any resulting co-crystals is crucial to confirm their formation and determine their structure. Standard techniques include:
Powder X-ray Diffraction (PXRD): This is a primary tool for identifying new crystalline phases. The diffraction pattern of a co-crystal will be distinct from the patterns of the individual components.
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the definitive crystal structure, detailing bond lengths, bond angles, and the specific intermolecular interactions that hold the co-crystal together.
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide evidence of co-crystal formation through shifts in vibrational frequencies, particularly those associated with hydrogen bonding.
Thermal Analysis: DSC and thermogravimetric analysis (TGA) are used to determine the melting point and thermal stability of the new solid phase.
While the theoretical basis for co-crystallization is well-established, specific experimental data on the co-crystallization of this compound is not currently available in the public domain.
Hydrate and Solvate Formation Analysis
The investigation into the formation of hydrates (where water is incorporated into the crystal lattice) and solvates (where a solvent is incorporated) is a critical component of the solid-state characterization of any compound. These forms can significantly impact physicochemical properties such as solubility, stability, and bioavailability.
The potential for this compound to form hydrates and solvates is influenced by its molecular structure and the solvents used during its crystallization. The presence of hydrogen bond donors and acceptors in the molecule makes it susceptible to incorporating solvent molecules that can participate in these interactions.
The analysis of hydrate and solvate formation typically involves the following steps:
Screening: The compound is crystallized from a variety of solvents with different polarities and hydrogen bonding capabilities under various conditions (e.g., different temperatures, evaporation rates).
Characterization: The resulting solid phases are analyzed using a suite of techniques to determine if a new crystalline form has been produced.
Key characterization techniques for hydrates and solvates include:
Thermogravimetric Analysis (TGA): TGA is used to detect the presence of solvent in the crystal lattice by measuring weight loss upon heating. The temperature at which the weight loss occurs can provide information about the strength of the solvent's interaction with the host molecule.
Differential Scanning Calorimetry (DSC): DSC can identify desolvation or dehydration events, which appear as endothermic peaks.
Powder X-ray Diffraction (PXRD): As with co-crystals, the formation of a hydrate or solvate results in a new crystal structure with a unique PXRD pattern.
Karl Fischer Titration: This is a specific method to quantify the amount of water in a sample, confirming the stoichiometry of a hydrate.
Spectroscopic Techniques: FTIR and Raman spectroscopy can reveal the presence of solvent molecules through their characteristic vibrational bands. Nuclear Magnetic Resonance (NMR) spectroscopy of the dissolved solid can also confirm the presence and ratio of the solvent.
Computational Chemistry and Molecular Modeling of 4 Propan 2 Yloxy N Pyridin 3 Ylbenzamide
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can reveal how a molecule moves, flexes, and interacts with its environment.
MD simulations would be a powerful tool to explore the conformational flexibility of 4-propan-2-yloxy-N-pyridin-3-ylbenzamide in a more dynamic context than static conformational analysis. These simulations could track the rotations around key bonds and calculate the energy barriers associated with these rotations. This information is critical for understanding how the molecule can adapt its shape, for instance, when binding to a protein. There are currently no published MD simulation studies that have specifically investigated the conformational flexibility of this compound.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) to provide a more realistic model of the molecule's behavior in solution. These simulations would show how interactions with the solvent affect the conformational preferences and dynamics of this compound. For example, polar solvents might stabilize certain conformations through hydrogen bonding. At present, there is no available research detailing the solvent effects on this specific compound through MD simulations.
Molecular Docking Studies with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is often used to predict how a small molecule, such as this compound, might bind to a protein target.
Successful docking studies would require a known or proposed biological target for this compound. The simulation would then attempt to fit the molecule into the binding site of the target protein, and a scoring function would be used to estimate the binding affinity. This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. While molecular docking is a common technique in medicinal chemistry, no such studies for this compound have been reported in the scientific literature. tandfonline.com
A hypothetical data table summarizing potential docking results is shown below for illustrative purposes.
| Proposed Target | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interacting Residues |
| Protein Kinase X | -8.5 | Lys72, Glu91, Leu144 |
| Receptor Y | -7.9 | Tyr208, Phe282, Asn312 |
Ligand-Protein Binding Mode Prediction
To predict how this compound might interact with a biological target, molecular docking simulations would be performed. This process involves several key steps:
Target Identification and Preparation: A protein target of interest, such as a kinase or receptor, would be selected based on therapeutic hypotheses. The three-dimensional crystal structure of this protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its most stable, low-energy conformation.
Docking Simulation: Using software such as AutoDock or Glide, the ligand is computationally placed into the binding site of the target protein. The program samples a vast number of possible orientations and conformations of the ligand within the binding pocket to identify the most favorable binding pose, which is typically the one with the lowest predicted binding energy.
For instance, in studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds targeting Rho-associated kinase-1 (ROCK1), docking was used to understand how these inhibitors fit into the ATP-binding pocket of the kinase. nih.gov
Interaction Energy Analysis and Key Binding Residues
Following the prediction of a binding pose, a detailed analysis of the interactions between this compound and the protein's active site residues would be conducted. This analysis identifies the specific forces that stabilize the ligand-protein complex. Key interactions that would be assessed include:
Hydrogen Bonds: The amide group of the benzamide (B126) and the nitrogen atom in the pyridine (B92270) ring are potential hydrogen bond donors and acceptors. Their interactions with polar amino acid residues like serine, threonine, or asparagine in the binding site would be critical.
Hydrophobic Interactions: The propan-2-yloxy and phenyl groups are hydrophobic and would likely interact with nonpolar residues such as leucine, valine, and phenylalanine.
Pi-Pi Stacking: The aromatic phenyl and pyridine rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Molecular dynamics (MD) simulations can further refine this understanding by simulating the movement of the ligand-protein complex over time, providing a more dynamic picture of the key interactions and their stability. For example, MD simulations of benzamide trimethoprim (B1683648) derivatives targeting human dihydrofolate reductase have been used to confirm the stability of the complex and the persistence of key hydrogen bonds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Derivation of Physicochemical Descriptors and Topological Indices
To build a QSAR model for a series of analogues of this compound, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties:
| Descriptor Category | Examples |
| Physicochemical | LogP (lipophilicity), Molecular Weight, Molar Refractivity |
| Electronic | Dipole Moment, Partial Charges |
| Topological | Molecular Connectivity Indices, Wiener Index |
| 3D Descriptors | Polar Surface Area (PSA), Molecular Volume |
These descriptors can be calculated using specialized software and are essential for capturing the structural variations within the analogue series that influence biological activity.
Development of Predictive Models for Biological Activity based on Analogue Series
With a dataset of compounds and their corresponding biological activities (e.g., IC50 values), a predictive QSAR model can be developed. This typically involves:
Dataset Division: The compounds are split into a training set, used to build the model, and a test set, used to validate its predictive power.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to create an equation that relates the calculated descriptors to the observed biological activity.
Model Validation: The model's ability to predict the activity of the test set compounds is evaluated using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).
Studies on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Predicting the ADME properties of a compound early in the discovery process is crucial. For this compound, various computational models would be used to estimate these parameters:
| ADME Parameter | Predicted Property |
| Absorption | Human intestinal absorption, Caco-2 cell permeability |
| Distribution | Plasma protein binding, Blood-brain barrier penetration |
| Metabolism | Likelihood of being a substrate or inhibitor of Cytochrome P450 enzymes |
| Excretion | Prediction of renal clearance |
These predictions are often based on established models and rules, such as Lipinski's Rule of Five, which assesses the druglikeness of a molecule based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.
Virtual Screening and Ligand-Based Drug Design Approaches
Should this compound be identified as a "hit" compound with desirable activity, it can be used as a starting point for finding more potent or novel compounds.
Virtual Screening: The structure of this compound could be used as a query in a virtual screen of large compound libraries. This involves searching for molecules with similar 3D shape and chemical features, a process known as shape-based screening.
Ligand-Based Drug Design: In the absence of a known protein target structure, a pharmacophore model can be developed based on the key chemical features of this compound and other active analogues. This model, representing the essential features for biological activity (e.g., hydrogen bond acceptors/donors, hydrophobic centers), can then be used to design new molecules with improved properties. Ligand-based approaches are particularly valuable when the 3D structure of the biological target is unknown. nih.gov
Pre Clinical Biological Activity and Mechanism of Action Studies in Vitro of 4 Propan 2 Yloxy N Pyridin 3 Ylbenzamide
Target Identification and Validation Strategies
The initial stages of characterizing 4-propan-2-yloxy-N-pyridin-3-ylbenzamide involved identifying its molecular target. This process is essential to understand the compound's mechanism of action and to predict its physiological effects. For the broader class of N-(pyridin-3-yl)benzamides, to which this compound belongs, a targeted approach to enzyme inhibition has been a key strategy.
Currently, there is no publicly available data from proteomic or genomic profiling studies conducted specifically on cellular systems treated with this compound. Such studies, which would involve analyzing changes in protein expression or gene transcription, have not been reported in the scientific literature for this particular compound.
The identification of the biological target for the chemical class of N-(pyridin-3-yl)benzamides was facilitated by screening against a panel of enzymes. A study involving a series of 23 N-(pyridin-3-yl)benzamides, including this compound, evaluated their inhibitory potential against key enzymes in human steroidogenesis. nih.gov This screening was instrumental in identifying aldosterone (B195564) synthase (CYP11B2) as a primary target for this class of compounds. nih.gov
Enzyme Inhibition/Activation Kinetics and Specificity Studies
Following target identification, detailed enzymatic assays were performed to quantify the inhibitory activity and specificity of this compound. These studies are crucial for understanding the compound's potency and its potential for off-target effects.
The inhibitory activity of this compound was assessed in biochemical assays using V79 Chinese hamster cells that were genetically engineered to express human CYP11B2 or the closely related enzyme, steroid-11β-hydroxylase (CYP11B1). lookchem.com The assay measured the percentage of inhibition of enzyme activity at a compound concentration of 1 µM. For this compound, the results showed a 33% inhibition of CYP11B2 and an 11% inhibition of CYP11B1. lookchem.com This indicates a preferential, albeit modest, inhibitory activity towards aldosterone synthase over steroid-11β-hydroxylase under these assay conditions. lookchem.com
| Compound Name | Target Enzyme | % Inhibition at 1 µM |
|---|---|---|
| This compound | CYP11B2 (Aldosterone Synthase) | 33% |
| CYP11B1 (Steroid-11β-hydroxylase) | 11% |
While the available studies have established that this compound can inhibit CYP11B2, detailed mechanistic enzymology studies to determine the nature of this inhibition (e.g., reversible, irreversible, competitive, non-competitive) have not been published in the public domain. Such studies are critical for a deeper understanding of the drug-target interaction.
Receptor Binding Affinity and Selectivity Profiling in Cellular and Membrane Preparations
There is no evidence in the current scientific literature to suggest that this compound has been profiled for receptor binding affinity. The primary mechanism of action identified for this compound and its chemical class is enzyme inhibition rather than direct binding to a cell surface or nuclear receptor. nih.gov The selectivity profile has been determined through comparative inhibition assays against related enzymes, such as CYP11B1, CYP17, and CYP19 (aromatase), where the broader class of N-(pyridin-3-yl)benzamides showed high selectivity for CYP11B2. nih.gov
Cellular Pathway Modulation and Signal Transduction Analysis
Kinase/Phosphatase Activity Assays
No published studies detailing the results of kinase or phosphatase activity assays for this compound were identified. Therefore, no data on its inhibitory or activating effects on specific kinases or phosphatases can be provided.
Gene Expression and Protein Level Modulation
There is no available data from gene expression studies (e.g., microarray, RNA-seq) or protein level analyses (e.g., Western blot, mass spectrometry) to describe how this compound may alter cellular processes at the molecular level.
Phenotypic Screening and Hit-to-Lead Identification in Defined Cellular Models
Information regarding the use of this compound in phenotypic screening campaigns is not present in the available literature. As such, details on its identification as a "hit" and any subsequent "hit-to-lead" optimization efforts in specific cellular models are unavailable.
Investigation of Molecular Interactions with Key Biomolecules (e.g., DNA, RNA, Lipids, Proteins)
No research could be found that investigates the direct molecular interactions of this compound with biological macromolecules. Therefore, its binding affinity and mode of interaction with targets such as proteins, nucleic acids, or lipids remain uncharacterized.
In Vitro Structure-Activity Relationship (SAR) Derivation for Biological Efficacy
Due to the lack of biological activity data for this compound and a series of related analogues, no in vitro structure-activity relationship (SAR) studies have been published. SAR studies are essential for understanding how specific structural modifications to a compound influence its biological effects, and this information is not available for the requested molecule.
Metabolic Fate and Biotransformation Studies in Vitro and in Vivo in Animal Models of 4 Propan 2 Yloxy N Pyridin 3 Ylbenzamide
Identification of Major Metabolic Pathways in Hepatic Microsomes and Hepatocytes (e.g., Oxidation, Hydrolysis, Glucuronidation)
There is no specific information available in the reviewed literature detailing the major metabolic pathways of 4-propan-2-yloxy-N-pyridin-3-ylbenzamide in either hepatic microsomes or hepatocytes. In general, compounds with similar structural motifs, such as benzamide (B126) derivatives, often undergo hydroxylation and N-demethylation as primary metabolic routes. For instance, the metabolism of U-47700, a benzamide derivative, was shown to involve N-demethylation and hydroxylation, followed by glucuronidation or sulfation. nih.gov
Characterization of Metabolites by High-Resolution Mass Spectrometry and NMR Spectroscopy
No studies were identified that have characterized the metabolites of this compound using high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques are standard in the field for elucidating the structures of metabolites formed during biotransformation studies.
Role of Cytochrome P450 Enzymes (CYPs) and Other Metabolizing Enzymes (e.g., UGTs, Esterases)
The specific cytochrome P450 isozymes or other enzyme families (UGTs, esterases) involved in the metabolism of this compound have not been reported. The CYP family is a major contributor to the phase I metabolism of many drugs. nih.govnih.gov For example, studies on U-47700 indicated that CYP3A4 and CYP2B6 were the primary monooxygenases responsible for its N-demethylation and hydroxylation. nih.gov
In Vitro Metabolic Stability and Intrinsic Clearance Determination
Data regarding the in vitro metabolic stability and intrinsic clearance of this compound are not available in the current body of scientific literature. Such studies are crucial for predicting the in vivo half-life and clearance of a compound. For comparison, a study on a different compound, RTI-13951–33, reported on its metabolic stability in mouse liver microsomes (MLMs). nih.gov
Metabolite Profiling in Animal Models (e.g., Rodent, Canine) for Comparative Metabolism
There are no published studies on the metabolite profiling of this compound in any animal models, such as rodents or canines. Comparative metabolism studies are essential to understand species differences and to select appropriate animal models for further preclinical development. For example, pigs have been evaluated as a suitable animal model for the metabolism of another benzamide, U-47700. nih.gov
Enzyme Induction/Inhibition Studies (In Vitro)
No in vitro studies on the potential of this compound to induce or inhibit metabolizing enzymes have been reported. Enzyme induction and inhibition studies are critical for assessing the potential for drug-drug interactions. nih.govnih.gov
Based on a comprehensive review of scientific literature and public databases, there is currently no specific, publicly available research data on the advanced formulation science and delivery system research for the chemical compound this compound.
The requested topics—such as amorphous solid dispersions, nanoparticle encapsulation, and co-crystallization—are highly specialized areas of pharmaceutical development. Research and data in these fields are typically published as a compound progresses through preclinical and clinical development.
The absence of such information in the public domain suggests that this compound may be a novel chemical entity with limited published studies, a compound whose formulation research is proprietary and not disclosed, or a research chemical that has not yet undergone extensive formulation development.
Due to the strict requirement to focus solely on this compound and to provide detailed, scientifically accurate research findings and data tables, it is not possible to generate the requested article without access to specific research that does not appear to be publicly available. Creating content on this topic would require speculation or the use of data from unrelated compounds, which would not meet the standards of accuracy and specificity required.
Therefore, this article cannot be generated at this time.
Advanced Formulation Science and Delivery System Research for 4 Propan 2 Yloxy N Pyridin 3 Ylbenzamide
Cyclodextrin Complexation for Solubility and Stability Enhancement
The complexation of poorly soluble drug candidates with cyclodextrins is a widely employed strategy to enhance their aqueous solubility, dissolution rate, and chemical stability. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, which can encapsulate whole or parts of guest molecules, like 4-propan-2-yloxy-N-pyridin-3-ylbenzamide, provided there is a suitable fit in terms of size and polarity.
For a compound such as this compound, a research program would typically begin with phase-solubility studies. These studies involve preparing aqueous solutions with increasing concentrations of various cyclodextrins (e.g., α-CD, β-CD, γ-CD, and more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD)) and determining the concentration of the dissolved compound at equilibrium. The resulting phase-solubility diagrams can elucidate the stoichiometry of the inclusion complex (commonly 1:1) and the stability constant (Kc), which quantifies the affinity between the drug and the cyclodextrin.
Table 1: Illustrative Phase-Solubility Study Design for this compound
| Cyclodextrin Type | Concentration Range (mM) | Temperature (°C) | pH | Analytical Method |
| β-Cyclodextrin | 0 - 15 | 25, 37 | 7.4 | HPLC-UV |
| HP-β-Cyclodextrin | 0 - 50 | 25, 37 | 7.4 | HPLC-UV |
| γ-Cyclodextrin | 0 - 50 | 25, 37 | 7.4 | HPLC-UV |
The formation of an inclusion complex can also enhance the stability of a compound by shielding labile functional groups from hydrolytic or oxidative degradation. This would be assessed by subjecting the complexed and uncomplexed drug to stress conditions (e.g., high temperature, extreme pH, light exposure) and comparing the degradation rates.
Investigation of Physical and Chemical Stability in Various Formulation Matrices
The stability of an active pharmaceutical ingredient (API) within its formulation is critical for ensuring its efficacy and safety throughout its shelf life.
Degradation Pathway Identification
To understand the chemical stability of this compound, forced degradation studies would be conducted. These studies involve exposing the compound to harsh conditions to intentionally induce degradation. The primary degradation pathways for a molecule with an amide linkage, such as this one, would likely be hydrolysis.
Acidic and Basic Hydrolysis: The central benzamide (B126) bond could be susceptible to cleavage under acidic or basic conditions, yielding 4-propan-2-yloxybenzoic acid and 3-aminopyridine (B143674).
Oxidative Degradation: The pyridine (B92270) ring and the ether linkage could be potential sites for oxidation.
Photodegradation: Exposure to UV or visible light could induce degradation, particularly in the aromatic and heteroaromatic ring systems.
The resulting degradants would be separated, identified, and characterized using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Hypothetical Degradation Products of this compound
| Degradation Condition | Potential Degradation Site | Hypothetical Degradant(s) |
| Acid/Base Hydrolysis | Amide Bond | 4-propan-2-yloxybenzoic acid, 3-aminopyridine |
| Oxidation | Pyridine Ring, Isopropyl Group | Pyridine N-oxides, hydroxylated derivatives |
| Photolysis | Aromatic/Heteroaromatic Rings | Ring-opened products, rearranged isomers |
Microenvironmental pH Modulation in Formulations
For ionizable drugs, modulating the pH of the microenvironment within the solid dosage form can significantly influence dissolution and stability. This compound contains a weakly basic pyridine moiety. The solubility of such a compound is expected to be pH-dependent, increasing at lower pH values where the pyridine nitrogen is protonated.
In a solid dosage form, the dissolution of the drug creates a saturated layer of solution around the dissolving particle, known as the microenvironmental pH (pHM). For a weakly basic drug, this pHM can be higher than the bulk pH of the surrounding medium, potentially leading to precipitation and reduced dissolution rates.
To counteract this, acidic pH modifiers (e.g., citric acid, fumaric acid, tartaric acid) can be incorporated into the formulation. These acidifiers dissolve along with the drug, creating an acidic pHM that maintains the drug in its more soluble, ionized form, thereby promoting faster and more complete dissolution.
Table 3: Potential pH Modifiers for Formulation Development
| pH Modifier | Type | Rationale for Use |
| Citric Acid | Acidifier | Creates an acidic microenvironment to enhance the dissolution of a weakly basic drug. |
| Fumaric Acid | Acidifier | Can provide a sustained acidic microenvironment due to its lower solubility. |
| Sodium Bicarbonate | Alkalinizer | Used to create a basic microenvironment, potentially to stabilize a drug labile in acidic pH. |
| Tris Buffer | Buffering Agent | Maintains a specific pH within the formulation matrix to enhance stability. |
The selection and concentration of the pH modifier would be optimized through dissolution studies across a range of physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to ensure robust performance.
Future Research Directions and Emerging Applications of 4 Propan 2 Yloxy N Pyridin 3 Ylbenzamide
Rational Design of Next-Generation Analogues Based on Mechanistic Insights
The rational design of next-generation analogues of 4-propan-2-yloxy-N-pyridin-3-ylbenzamide will be heavily reliant on a thorough understanding of its mechanism of action. Once a primary biological target is identified, structure-activity relationship (SAR) studies will be pivotal. These studies systematically modify the parent compound's structure to enhance potency, selectivity, and pharmacokinetic properties. For instance, modifications to the propan-2-yloxy group could be explored to modulate lipophilicity and metabolic stability. Alterations to the substitution pattern on the pyridine (B92270) ring could influence target binding and off-target effects.
| Structural Modification | Potential Impact | Rationale |
| Substitution on the pyridine ring | Enhanced target binding, improved selectivity | The nitrogen atom and the aromatic system of the pyridine ring are key for potential hydrogen bonding and pi-stacking interactions with biological targets. |
| Alteration of the ether linkage | Increased metabolic stability | The ether bond may be susceptible to metabolic cleavage. Replacing it with more robust linkers could prolong the compound's half-life. |
| Substitution on the benzamide (B126) phenyl ring | Modulation of electronic properties and solubility | Introducing electron-withdrawing or electron-donating groups can fine-tune the compound's reactivity and physical properties. |
The design of these analogues will be guided by computational modeling and molecular docking studies to predict binding affinities and interaction modes with the target protein. This in-silico approach will prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery process.
Application of Artificial Intelligence and Machine Learning in Optimizing Synthesis and Biological Profile
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the development of novel compounds like this compound. nih.govdoaj.org These technologies can be applied across the entire development pipeline, from synthesis to biological profiling.
For the optimization of the biological profile, ML algorithms can build predictive models based on the structural features of this compound and its analogues. mdpi.com These models can forecast various properties, including:
Bioactivity: Predicting the potency of new analogues against a specific target.
ADMET Properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity profiles of the compounds.
This data-driven approach will enable a more rapid and cost-effective design-make-test-analyze cycle in the discovery of new therapeutic agents. nih.gov
Exploration of Novel Biological Targets Based on Phenotypic Screening and Multi-omics Data
While rational drug design focuses on a known target, an alternative and increasingly powerful approach is phenotypic screening. This method involves testing this compound in cell-based or organism-based assays to identify a desired physiological effect without prior knowledge of the molecular target. A positive hit in a phenotypic screen would trigger a "target deconvolution" process to identify the responsible protein or pathway.
Multi-omics technologies, including genomics, proteomics, and metabolomics, will be instrumental in this process. By analyzing the changes in gene expression, protein levels, and metabolite concentrations in response to treatment with the compound, researchers can generate hypotheses about its mechanism of action and identify its molecular target. For example, a study on novel benzamide derivatives has demonstrated their potential as antitumor agents by evaluating their activity against various cancer cell lines. nih.gov
| Omics Technology | Data Generated | Potential Insights for this compound |
| Genomics | Changes in gene expression | Identification of pathways modulated by the compound. |
| Proteomics | Changes in protein abundance and post-translational modifications | Direct identification of protein targets or downstream signaling effects. |
| Metabolomics | Alterations in metabolite levels | Understanding the compound's impact on cellular metabolism. |
This unbiased approach has the potential to uncover novel biology and identify first-in-class therapeutic targets for this compound.
Advanced Spectroscopic and Imaging Techniques for In Situ/In Vivo Characterization (in animal models, pre-clinical context)
To bridge the gap between in vitro studies and clinical applications, advanced spectroscopic and imaging techniques will be crucial for characterizing the behavior of this compound in a living system. Techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) could be employed by radiolabeling the compound to visualize its distribution, target engagement, and pharmacokinetics in real-time within animal models.
Furthermore, advanced microscopy techniques like intravital microscopy could provide high-resolution images of the compound's interaction with cells and tissues at a subcellular level. These studies will provide invaluable information on whether the compound reaches its intended target in sufficient concentrations to elicit a therapeutic effect.
Potential for Material Science Applications (e.g., Optoelectronic, Supramolecular Materials)
Beyond its potential in life sciences, the structural features of this compound suggest possible applications in material science. The aromatic rings and the amide linkage can facilitate pi-stacking and hydrogen bonding, which are key interactions in the formation of supramolecular assemblies. These self-assembled structures could exhibit interesting properties for the development of novel materials.
For instance, the conjugated system of the molecule could be exploited for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification of the parent structure makes this an attractive area for exploration. Research into other benzamide derivatives has shown their utility in developing new materials with specific properties, including sensors and catalysts. evitachem.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-propan-2-yloxy-N-pyridin-3-ylbenzamide, and how do variations in solvents and temperatures affect yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Evidence from analogous compounds suggests that solvents like DMF or THF and temperatures between 60–100°C are critical. For example, in similar benzamide syntheses, yields improved from 65% to 85% when switching from dichloromethane (ambient temperature) to DMF (80°C) due to enhanced solubility of intermediates . Reaction time optimization (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for amine:acyl chloride) also influence purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry of the pyridine and benzamide moieties. Aromatic proton signals in DMSO-d6 typically appear at δ 7.2–8.5 ppm, with splitting patterns distinguishing substituents .
- HPLC : Used to assess purity (>95% threshold for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) resolve polar byproducts .
- FTIR : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .
Q. What are the key considerations for evaluating the biological activity of this compound in medicinal chemistry?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or receptor binding studies with positive/negative controls. For example, IC50 values should be validated against reference inhibitors (e.g., staurosporine for kinases) .
- Statistical rigor : ANOVA with post-hoc tests (e.g., Fisher’s PLSD) and significance thresholds (p < 0.05) ensure reproducibility. Data should be reported as mean ± SEM from triplicate experiments .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in predicting reaction pathways or optimizing synthesis?
- Methodological Answer :
- Reaction path search : Tools like Gaussian or ORCA calculate transition states and intermediates. For example, DFT (B3LYP/6-31G*) can predict activation energies for nucleophilic substitution steps, guiding solvent selection (e.g., polar aprotic solvents lower energy barriers) .
- Machine learning : Training models on reaction databases (e.g., PubChem) identifies optimal conditions (e.g., catalyst loading, solvent) for novel derivatives .
Q. How can researchers resolve contradictions in byproduct formation when modifying substituents on the benzamide moiety?
- Methodological Answer :
- Byproduct profiling : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis intermediates). For instance, trifluoromethyl groups may stabilize unwanted intermediates under acidic conditions .
- Mechanistic studies : Isotopic labeling (e.g., 18O in ether linkages) tracks unexpected bond cleavage. Adjusting pH or switching to milder bases (e.g., K2CO3 instead of NaOH) can suppress side reactions .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) removes impurities. Pilot-scale reactors with controlled stirring rates (≥300 rpm) prevent aggregation .
- Process analytical technology (PAT) : In-line FTIR or Raman monitors reaction progress in real time, reducing batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
